Tert-butyl 3-(2-acetylsulfanylethyl)-3-cyanoazetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(2-acetylsulfanylethyl)-3-cyanoazetidine-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique azetidine ring structure, which is a four-membered nitrogen-containing ring, and the presence of functional groups such as tert-butyl, cyano, and acetylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-acetylsulfanylethyl)-3-cyanoazetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through a cyclization reaction involving a suitable precursor, such as a β-amino ester or a β-amino nitrile.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent, such as sodium cyanide or potassium cyanide.
Attachment of the Acetylsulfanyl Group: The acetylsulfanyl group can be introduced through a thiol-ene reaction, where a thiol compound reacts with an alkene in the presence of a radical initiator.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via an alkylation reaction using tert-butyl bromide or tert-butyl chloride in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-acetylsulfanylethyl)-3-cyanoazetidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the cyano group to an amine or the acetylsulfanyl group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the cyano or acetylsulfanyl groups using nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, alcohols, thiols, and suitable solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Substituted azetidines with various functional groups.
Scientific Research Applications
Tert-butyl 3-(2-acetylsulfanylethyl)-3-cyanoazetidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-acetylsulfanylethyl)-3-cyanoazetidine-1-carboxylate involves its interaction with molecular targets and pathways. The compound’s functional groups allow it to bind to specific enzymes or receptors, potentially inhibiting their activity or modulating their function. The cyano group, for example, can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The acetylsulfanyl group can form covalent bonds with thiol groups in proteins, leading to changes in their structure and activity.
Comparison with Similar Compounds
Tert-butyl 3-(2-acetylsulfanylethyl)-3-cyanoazetidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(2-acetylsulfanylethyl)-4-cyanopiperidine-1-carboxylate: This compound has a piperidine ring instead of an azetidine ring, which may result in different reactivity and biological activity.
Tert-butyl 3-(2-acetylsulfanylethyl)-3-cyanopyrrolidine-1-carboxylate: This compound has a pyrrolidine ring, which is a five-membered ring, compared to the four-membered azetidine ring.
The uniqueness of this compound lies in its azetidine ring structure, which imparts distinct chemical and biological properties compared to its analogs with different ring sizes.
Properties
IUPAC Name |
tert-butyl 3-(2-acetylsulfanylethyl)-3-cyanoazetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-10(16)19-6-5-13(7-14)8-15(9-13)11(17)18-12(2,3)4/h5-6,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIANZWXWGWPLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCC1(CN(C1)C(=O)OC(C)(C)C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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